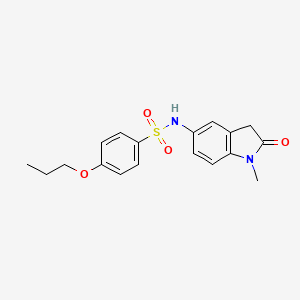
4-(4-メトキシベンジル)-3,5-チオモルホリンジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a morpholine ring
科学的研究の応用
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Compounds with similar structures, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (qtc-4-meobne), have been shown to target β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
For instance, QTC-4-MeOBnE has been found to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Compounds with similar structures, such as qtc-4-meobne, have been shown to influence in vivo neurogenesis, oxidative and inflammatory pathways .
Pharmacokinetics
The synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (ar-a014418) as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies has been reported .
Result of Action
Compounds with similar structures, such as qtc-4-meobne, have been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of various organic compounds, is known to be influenced by a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 4-methoxybenzyl chloride with thiomorpholine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiomorpholine derivatives.
類似化合物との比較
Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]morpholine-3,5-dione
- 4-[(4-Methoxyphenyl)methyl]piperidine-3,5-dione
- 4-[(4-Methoxyphenyl)methyl]pyrrolidine-3,5-dione
Uniqueness
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen or nitrogen analogs. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-[(4-methoxyphenyl)methyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAZWPMFGQSORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)
![ethyl 4-{4-[(2,4-dimethylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2482739.png)
![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)
![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)
![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)

![4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2482751.png)


